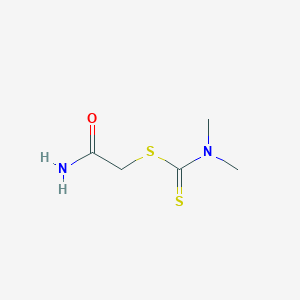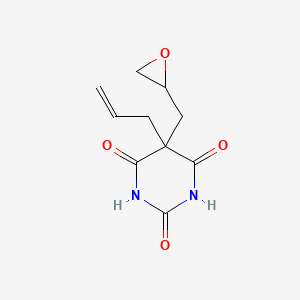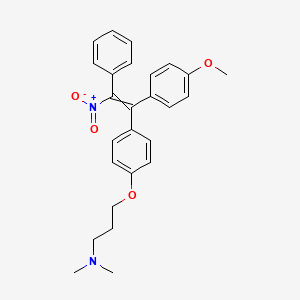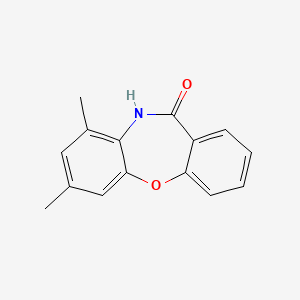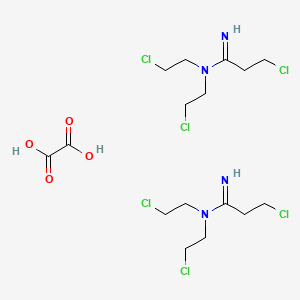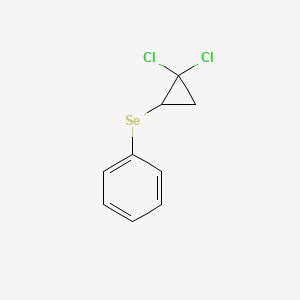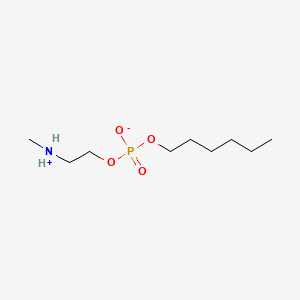
Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester is a chemical compound with the molecular formula C10H24NO4P It is an ester derivative of phosphoric acid, where one of the hydroxyl groups is replaced by a hexyl group and another by a 2-(methylamino)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester typically involves the esterification of phosphoric acid with hexanol and 2-(methylamino)ethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:
H3PO4+C6H13OH+HOCH2CH2NHCH3→C6H13OPO3CH2CH2NHCH3+2H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield. The reaction mixture is typically heated to around 100°C to drive the esterification process to completion.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups back to their corresponding alcohols.
Substitution: The ester groups can be substituted by other nucleophiles, leading to the formation of different phosphoric acid esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce hexanol and 2-(methylamino)ethanol.
Aplicaciones Científicas De Investigación
Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphoric acid esters.
Biology: The compound can be used in studies involving phosphorylation and dephosphorylation processes.
Industry: The compound is used in the production of flame retardants, plasticizers, and surfactants.
Mecanismo De Acción
The mechanism of action of phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester involves its ability to interact with various molecular targets through phosphorylation. The ester groups can be hydrolyzed to release phosphoric acid, which can then participate in phosphorylation reactions. These reactions are crucial in regulating cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, monohexyl ester
- Phosphoric acid, mono(2-(methylamino)ethyl) ester
- Phosphoric acid, monoethyl ester
Uniqueness
Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester is unique due to the presence of both a hexyl group and a 2-(methylamino)ethyl group. This dual substitution provides the compound with distinct chemical properties, such as increased hydrophobicity and the ability to form stable complexes with various molecules. These properties make it particularly useful in applications where both hydrophobic and hydrophilic interactions are required.
Propiedades
Número CAS |
104702-32-1 |
|---|---|
Fórmula molecular |
C9H22NO4P |
Peso molecular |
239.25 g/mol |
Nombre IUPAC |
hexyl 2-(methylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C9H22NO4P/c1-3-4-5-6-8-13-15(11,12)14-9-7-10-2/h10H,3-9H2,1-2H3,(H,11,12) |
Clave InChI |
NYGAMHRIFHIGKG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOP(=O)([O-])OCC[NH2+]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
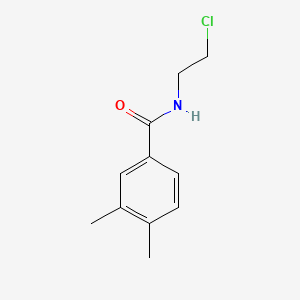
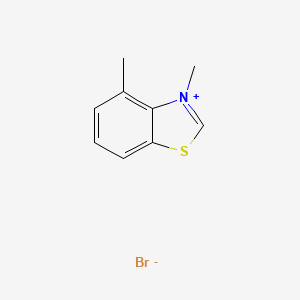
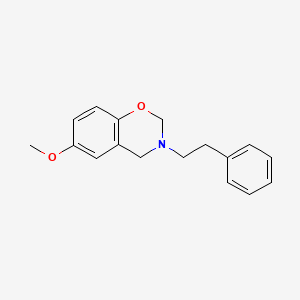
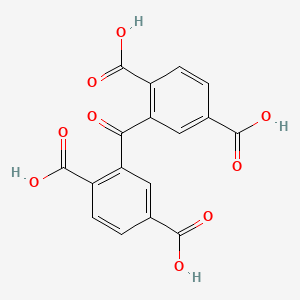
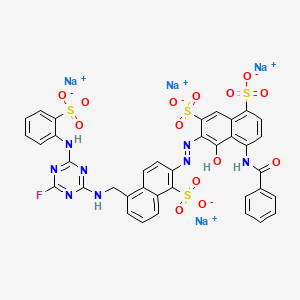
![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
